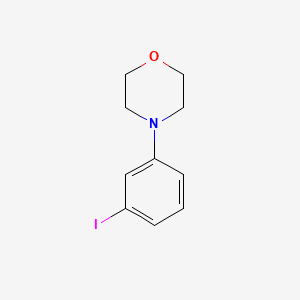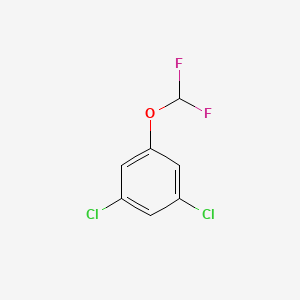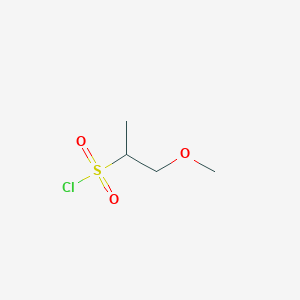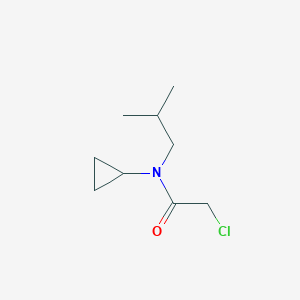![molecular formula C9H13NS B1465296 {3-[(Methylsulfanyl)methyl]phenyl}methanamine CAS No. 869297-24-5](/img/structure/B1465296.png)
{3-[(Methylsulfanyl)methyl]phenyl}methanamine
説明
“{3-[(Methylsulfanyl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 869297-24-5 . It has a molecular weight of 167.27 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 167.27 . The compound is stored at a temperature of 4°C .科学的研究の応用
Neurochemistry and Neurotoxicity
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and neurotoxicity. MDMA, related by structural analogy to amphetamines and hallucinogens, has been studied for its unique biphasic response in animals, showing both acute and long-term effects on serotonergic neurotoxicity. The selective neurotoxic effects of MDMA and its derivatives on serotonin neurons highlight the compound's potential for studying neurotoxic mechanisms and psychiatric disorder treatments (McKenna & Peroutka, 1990).
Drug Metabolism and Cytochrome P450 Inhibition
The study of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, is crucial for understanding drug-drug interactions. Research on chemical inhibitors of CYP isoforms in human liver microsomes helps predict potential interactions and the metabolism of new compounds. This information is vital for developing safer drugs with minimal adverse interactions (Khojasteh et al., 2011).
HPLC Applications in Drug Analysis
High-Performance Liquid Chromatography (HPLC) techniques for analyzing basic drugs on microparticulate strong cation-exchange materials demonstrate the importance of such methods in forensic and pharmaceutical analysis. This research provides a foundation for developing analytical techniques for new chemical entities, including the detailed analysis of their physical and chemical properties (Flanagan et al., 2001).
Anticancer Potential of Chemical Compounds
The exploration of cinnamic acid derivatives showcases the potential of natural and synthetic compounds in anticancer research. These derivatives, with their varied biological activities and traditional medicinal uses, open pathways for developing novel anticancer agents. The ability to modify the chemical structure of such compounds for enhanced efficacy and reduced toxicity is a significant aspect of current medicinal chemistry research (De et al., 2011).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
特性
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUKLCOVUUSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)



![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)



![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)